5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C16H20O2. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with 2,3-dihydro-1H-indene-1-carboxylic acid chloride in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 5-hexyl-2,3-dihydro-: Similar in structure but with a hexyl group instead of a cyclohexyl group.
(2S)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate: Contains a chloro and hydroxy group, differing in functional groups.
Uniqueness
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
28968-05-0 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H20O2/c17-16(18)15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2,(H,17,18) |
InChI Key |
BKEWDCUQDVDPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.